molecular formula C22H21Cl2N3O4S2 B2993523 2-((5-(3-(Azepan-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(2,4-dichlorophenyl)ethanone CAS No. 912906-51-5

2-((5-(3-(Azepan-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(2,4-dichlorophenyl)ethanone

Cat. No.: B2993523
CAS No.: 912906-51-5
M. Wt: 526.45
InChI Key: DCZPFZMYXYIZGY-UHFFFAOYSA-N
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Description

2-((5-(3-(Azepan-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(2,4-dichlorophenyl)ethanone is a useful research compound. Its molecular formula is C22H21Cl2N3O4S2 and its molecular weight is 526.45. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

1,3,4-Oxadiazole derivatives have been synthesized and evaluated for their antimicrobial properties. Studies have shown that specific substitutions on the oxadiazole ring can enhance antibacterial and antifungal activities. For instance, compounds with para-substitution on the phenyl ring demonstrated significant activity against strains like S. aureus and P. aeruginosa (Fuloria et al., 2009). This suggests that derivatives of 1,3,4-oxadiazoles, potentially including the compound , may possess valuable antimicrobial properties.

Synthesis and Structural Studies

The synthesis of 1,3,4-oxadiazole derivatives often involves cyclization reactions and can lead to compounds with interesting structural properties. For example, one study detailed the molecular structure of a related compound, highlighting dihedral angles and weak intermolecular hydrogen bonding that could contribute to its biological activity (Xu et al., 2005). These structural insights are crucial for understanding how modifications to the molecule could impact its biological effects and potential applications in drug design.

Biological Evaluation and Potential Drug Candidates

Several studies have focused on the biological evaluation of 1,3,4-oxadiazole derivatives, assessing their potential as antimicrobial and anticancer agents. Some compounds have shown promising activity against specific pathogens and cancer cell lines, suggesting that derivatives of 1,3,4-oxadiazoles, by extension, could be explored as novel therapeutic agents. The synthesis of these derivatives is often guided by the goal of identifying new drug candidates with favorable activity profiles and minimal toxicity (Verma et al., 2015).

Properties

IUPAC Name

2-[[5-[3-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2,4-dichlorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21Cl2N3O4S2/c23-16-8-9-18(19(24)13-16)20(28)14-32-22-26-25-21(31-22)15-6-5-7-17(12-15)33(29,30)27-10-3-1-2-4-11-27/h5-9,12-13H,1-4,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCZPFZMYXYIZGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SCC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21Cl2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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